3-(Difluoroacetyl)chromone
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Overview
Description
3-(Difluoroacetyl)chromone is a chemical compound with the molecular formula C11H6F2O3. It is a derivative of chromone, a heterocyclic compound containing oxygen as a heteroatom and possessing a benzo-γ-pyrone skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoroacetyl)chromone typically involves the introduction of a difluoroacetyl group to the chromone scaffold. One common method is the Vilsmeier-Haack reaction, which involves the reaction of chromone with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoroacetyl)chromone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroacetyl chromone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the difluoroacetyl group to other functional groups, such as hydroxyl or amino groups.
Substitution: The difluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield difluoroacetyl chromone derivatives with higher oxidation states, while reduction can produce hydroxyl or amino derivatives .
Scientific Research Applications
3-(Difluoroacetyl)chromone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of various chromone derivatives with potential biological activities.
Biology: It is studied for its potential as an inhibitor of enzymes involved in various biological processes.
Medicine: The compound has shown promise as a lead compound for the development of new drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: this compound is used in the production of pigments, cosmetics, and laser dyes.
Mechanism of Action
The mechanism of action of 3-(Difluoroacetyl)chromone involves its interaction with specific molecular targets and pathways. The difluoroacetyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of various biological processes. For example, the compound may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their activity .
Comparison with Similar Compounds
3-Formylchromone: A precursor for the synthesis of various chromone derivatives.
3-Acetylchromone: Similar to 3-(Difluoroacetyl)chromone but with an acetyl group instead of a difluoroacetyl group.
3-(Trifluoroacetyl)chromone: Contains a trifluoroacetyl group, which can further enhance its biological activities.
Uniqueness: this compound is unique due to the presence of the difluoroacetyl group, which can significantly enhance its biological activities compared to other chromone derivatives. The difluoroacetyl group can improve the compound’s stability, binding affinity, and selectivity for specific molecular targets .
Properties
IUPAC Name |
3-(2,2-difluoroacetyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2O3/c12-11(13)10(15)7-5-16-8-4-2-1-3-6(8)9(7)14/h1-5,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSSEOMNEWDODK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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